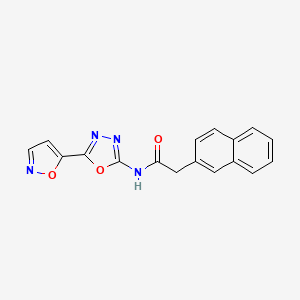
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide: is a complex organic compound that features a unique combination of isoxazole, oxadiazole, and naphthalene moieties
作用机制
Target of Action
The compound’s structure suggests it may interact with nitrogen-containing compounds or pathways .
Mode of Action
The presence of a nitrogen atom in its structure suggests it may interfere with the nitrogen content from the amination step .
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Synthesis of 1,3,4-Oxadiazole: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with Naphthalene Derivative: The final step involves coupling the isoxazole and oxadiazole intermediates with a naphthalene derivative through an acylation reaction, often using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups onto the naphthalene ring.
科学研究应用
Chemistry
In chemistry, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of isoxazole and oxadiazole rings suggests possible activity as an antimicrobial, anti-inflammatory, or anticancer agent. Studies often focus on its interaction with biological targets and its efficacy in various disease models.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its structural features may also make it suitable for use in sensors or as a component in organic electronic devices.
相似化合物的比较
Similar Compounds
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(5-(isoxazol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yl)acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-yl)acetamide: Features a pyridine ring instead of a naphthalene ring.
Uniqueness
The uniqueness of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-2-yl)acetamide lies in its combination of structural motifs, which confer distinct chemical and biological properties. The naphthalene ring enhances its aromaticity and potential for π-π interactions, while the isoxazole and oxadiazole rings provide sites for hydrogen bonding and other interactions, making it a versatile compound for various applications.
属性
IUPAC Name |
2-naphthalen-2-yl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-15(10-11-5-6-12-3-1-2-4-13(12)9-11)19-17-21-20-16(23-17)14-7-8-18-24-14/h1-9H,10H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKPIRBLQNLBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














